molecular formula C12H18ClNO3 B10765030 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride

1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride

Cat. No.: B10765030
M. Wt: 259.73 g/mol
InChI Key: BOGFWGBWNVWQEC-UHFFFAOYSA-N
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Description

1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules.

Preparation Methods

The synthesis of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The initial step often involves the formation of the methoxybenzo[d][1,3]dioxole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
    • Subsequent steps include the introduction of the N-methylpropan-2-amine group. This can be done via reductive amination or other suitable amination reactions.
    • The final step involves the formation of the monohydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid.
  • Industrial Production Methods

    • Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques to ensure scalability and consistency.

Chemical Reactions Analysis

1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

      Reduction: Reduction reactions can target the amine group, potentially converting it to an amine oxide or other reduced forms.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

      Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

  • Major Products

    • Oxidation products may include aldehydes or carboxylic acids.
    • Reduction products may include amine oxides or other reduced derivatives.
    • Substitution products depend on the specific electrophile used and can vary widely.

Scientific Research Applications

1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-8(13-2)4-9-5-10(14-3)12-11(6-9)15-7-16-12;/h5-6,8,13H,4,7H2,1-3H3;1H

InChI Key

BOGFWGBWNVWQEC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C(=C1)OC)OCO2)NC.Cl

Origin of Product

United States

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